Sodium acrylate

Descripción general

Descripción

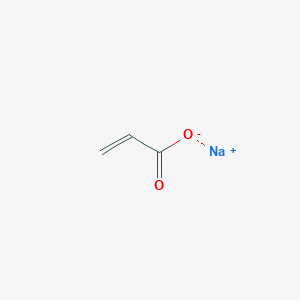

El acrilato de sodio es una sal de sodio del ácido acrílico, caracterizada por la fórmula molecular ( \text{C}3\text{H}_3\text{NaO}_2 ). Es un monómero clave utilizado en la producción de polímeros superabsorbentes, que tienen la capacidad de absorber y retener grandes cantidades de agua en relación con su propia masa {_svg_1}. Este compuesto es ampliamente utilizado en diversas aplicaciones, incluyendo productos de higiene, agricultura y procesos industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El acrilato de sodio se sintetiza típicamente a través de la neutralización del ácido acrílico con hidróxido de sodio. La reacción es la siguiente: [ \text{CH}2=\text{CHCOOH} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCOONa} + \text{H}_2\text{O} ] Esta reacción se lleva a cabo bajo condiciones controladas para garantizar la conversión completa del ácido acrílico a acrilato de sodio {_svg_2}.

Métodos de producción industrial: La producción industrial del acrilato de sodio implica la oxidación en fase gaseosa en dos pasos del propeno a ácido acrílico a través de la acroleína como intermedio. El ácido acrílico se neutraliza luego con hidróxido de sodio para producir acrilato de sodio . Un método alternativo implica la síntesis a partir de etileno y dióxido de carbono, que se considera más rentable debido a los menores costos de las materias primas .

Análisis De Reacciones Químicas

Tipos de reacciones: El acrilato de sodio experimenta diversas reacciones químicas, incluyendo:

Polimerización: El acrilato de sodio puede polimerizar para formar poli(acrilato de sodio), un polímero superabsorbente.

Reacciones de sustitución: El grupo vinilo en el acrilato de sodio puede participar en reacciones de sustitución con diversos reactivos.

Reactivos y condiciones comunes:

Polimerización: Iniciada por radicales libres, a menudo utilizando iniciadores como el persulfato de potasio en condiciones acuosas.

Reacciones de sustitución: Normalmente implican nucleófilos que atacan al grupo vinilo en condiciones suaves.

Principales productos:

Poli(acrilato de sodio): Formado a través de la polimerización, utilizado en materiales superabsorbentes.

Acrilatos sustituidos: Formado a través de reacciones de sustitución, utilizado en diversas síntesis químicas.

Aplicaciones Científicas De Investigación

Agriculture

One of the most significant applications of sodium acrylate is in agriculture, where it is used to enhance soil moisture retention. By incorporating sodium polyacrylate into soil, farmers can reduce irrigation frequency and improve crop yields. Studies have shown that these polymers can absorb several hundred times their weight in water, releasing it slowly to plants as needed, thus promoting sustainable farming practices .

| Application | Benefit | Study Reference |

|---|---|---|

| Soil amendment | Increased water retention | |

| Reduced irrigation frequency | Water conservation |

Healthcare

In the healthcare sector, this compound is utilized in the development of hydrogels for drug delivery systems and wound care products. The ability of sodium polyacrylate to absorb bodily fluids while maintaining structural integrity makes it ideal for creating controlled release systems for medications. Research indicates that these hydrogels can be engineered for specific drug release profiles, enhancing therapeutic effectiveness .

| Healthcare Application | Description | Study Reference |

|---|---|---|

| Drug delivery systems | Controlled release of medications | |

| Wound care products | Moisture retention and protection |

Personal Care Products

This compound is widely used in personal care products such as diapers and feminine hygiene products due to its superabsorbent properties. The polymer's ability to lock in moisture helps maintain dryness and comfort for users. Manufacturers have developed various formulations incorporating sodium polyacrylate to optimize absorbency and reduce leakage .

Agricultural Impact Study

A study conducted on the use of sodium polyacrylate in agricultural settings demonstrated a significant reduction in irrigation needs by up to 50% when applied to sandy soils. The research involved field trials where crops treated with sodium polyacrylate showed improved growth rates and resilience during drought conditions .

Biomedical Applications

In a clinical study focusing on wound healing, hydrogels made from this compound were applied to chronic wounds. Results indicated enhanced healing rates compared to traditional dressings due to improved moisture management and reduced infection rates .

Environmental Considerations

While this compound offers numerous benefits, its environmental impact must be considered. The biodegradability of sodium polyacrylate is a critical factor influencing its application in various industries. Ongoing research aims to develop more eco-friendly formulations that maintain performance while minimizing environmental risks .

Mecanismo De Acción

El principal mecanismo por el cual el acrilato de sodio ejerce sus efectos es a través de su capacidad de formar hidrogeles. Estos hidrogeles se crean mediante la reticulación de cadenas de poli(acrilato de sodio), que pueden absorber y retener grandes cantidades de agua. Los grupos carboxilato en las cadenas del polímero interactúan con las moléculas de agua, lo que lleva a la hinchazón del hidrogel . Esta propiedad se explota en diversas aplicaciones, incluyendo materiales superabsorbentes y sistemas de liberación de fármacos.

Compuestos similares:

Ácido poliacrílico: Similar en estructura pero carece del ion sodio, lo que lo hace menos efectivo como polímero superabsorbente.

Ácido metacrílico: Contiene un grupo metilo, que altera sus propiedades de polimerización y aplicaciones.

Acrilato de etilo: Un éster del ácido acrílico, utilizado en diferentes aplicaciones de polímeros debido a sus propiedades distintas.

Unicidad del acrilato de sodio: La capacidad única del acrilato de sodio para formar hidrogeles altamente absorbentes lo diferencia de otros compuestos similares. Su ion sodio mejora su capacidad de absorción de agua, lo que lo hace invaluable en aplicaciones que requieren una alta absorción .

Comparación Con Compuestos Similares

Polyacrylic Acid: Similar in structure but lacks the sodium ion, making it less effective as a superabsorbent polymer.

Methacrylic Acid: Contains a methyl group, which alters its polymerization properties and applications.

Ethyl Acrylate: An ester of acrylic acid, used in different polymer applications due to its distinct properties.

Uniqueness of Sodium Acrylate: this compound’s unique ability to form highly absorbent hydrogels sets it apart from other similar compounds. Its sodium ion enhances its water-absorbing capacity, making it invaluable in applications requiring high absorbency .

Actividad Biológica

Sodium acrylate, a sodium salt of acrylic acid, is widely recognized for its applications in various fields, including medicine, agriculture, and materials science. Its biological activity is particularly relevant in the context of drug delivery systems, antimicrobial applications, and potential anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

This compound is synthesized through the neutralization of acrylic acid with sodium hydroxide. The resulting compound forms a white crystalline powder that is highly soluble in water. Its polymeric form, poly(this compound), is a superabsorbent polymer used in various applications, including hygiene products and drug delivery systems.

1. Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties. For instance, a study on acrylic acid derivatives showed that one compound (4b) had an IC50 value of 3.24 ± 0.13 μM against the MDA-MB-231 breast cancer cell line. This compound was found to induce apoptosis, inhibit tubulin polymerization, and cause cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4b | MDA-MB-231 | 3.24 ± 0.13 | Induces apoptosis, inhibits tubulin polymerization |

| CA-4 | MDA-MB-231 | 1.27 ± 0.09 | Similar mechanism but less potent |

The in vivo studies indicated that the sodium salt of compound 4b significantly reduced viable EAC cell counts in tumor-bearing mice and increased their lifespan from 16 days in the control group to 41 days in the treated group .

2. Drug Delivery Systems

This compound hydrogels have been explored for their potential in drug delivery applications. A study prepared hydrogels using this compound for the oral delivery of doxycycline, demonstrating favorable characteristics such as controlled release and enhanced bioavailability . These hydrogels were characterized by X-ray diffraction and showed promise for improving therapeutic efficacy through sustained drug release.

Table 2: Characteristics of this compound Hydrogels

| Property | Value |

|---|---|

| Swelling Ratio | High (specific values vary) |

| Drug Release Profile | Sustained over time |

| Biocompatibility | Good (specific tests required) |

3. Antimicrobial Activity

This compound copolymers have shown antimicrobial properties against various pathogens. Research has indicated that these copolymers can inhibit bacterial growth effectively, making them suitable candidates for use in medical devices and coatings .

Table 3: Antimicrobial Efficacy of this compound Copolymers

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 5 |

| S. aureus | 20 | 5 |

Case Study 1: Cancer Treatment Efficacy

A study investigated the effects of this compound derivative 4b on EAC-bearing mice. The results indicated a significant reduction in tumor volume and viable cell counts following treatment with sodium salt formulations . The study highlighted the potential of this compound derivatives as effective anticancer agents.

Case Study 2: Drug Delivery Systems

In another investigation, this compound-based hydrogels were utilized for delivering doxycycline orally. The study reported enhanced drug absorption and bioavailability due to the hydrogel's unique swelling properties and controlled release mechanisms .

Propiedades

Número CAS |

7446-81-3 |

|---|---|

Fórmula molecular |

C3H4NaO2 |

Peso molecular |

95.05 g/mol |

Nombre IUPAC |

sodium;prop-2-enoate |

InChI |

InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5); |

Clave InChI |

USNWAMPROKAEIT-UHFFFAOYSA-N |

SMILES |

C=CC(=O)[O-].[Na+] |

SMILES isomérico |

C=CC(=O)[O-].[Na+] |

SMILES canónico |

C=CC(=O)O.[Na] |

Densidad |

1.1 - 1.4 g/cm³ |

melting_point |

>300 °C |

Key on ui other cas no. |

28603-11-4 7446-81-3 9003-04-7 25549-84-2 95077-68-2 |

Descripción física |

Liquid Liquid; [IUCLID] White to cream colored solid; [MSDSonline] White solid; [ICSC] Light gray powder; [Sigma-Aldrich MSDS] WHITE POWDER WITH CHARACTERISTIC ODOUR. |

Pictogramas |

Environmental Hazard |

Números CAS relacionados |

25549-84-2 |

Solubilidad |

Solubility in water: good |

Sinónimos |

acrylic acid, polymers carbomer 934p carbomer 940 carbomer homopolymer type c (allyl pentaerythritol crosslinked) carbomer-934 carbopol 940 carbopol 940, ammonium salt carbopol 940, calcium salt carbopol 941 cavity conditioner GC Conditioner HIVISWAKO 105 PAA170 PAA20 cpd PAA60 cpd poly(acrylic acid) poly(sodium acrylate) polyacrylate sodium polyacrylic acid sodium polyacrylate |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.